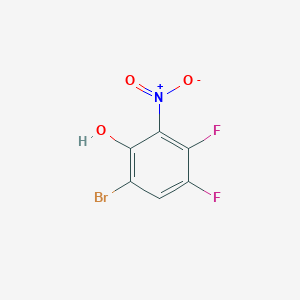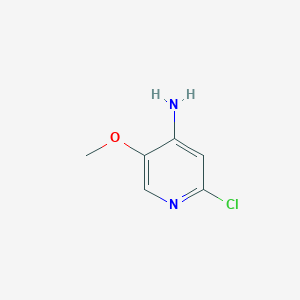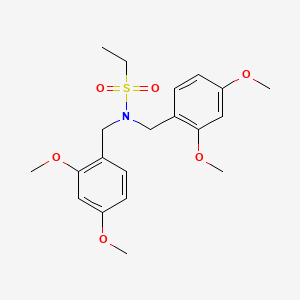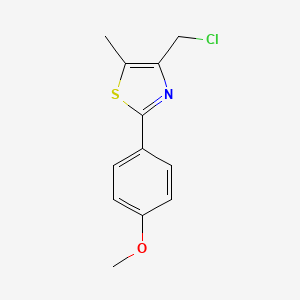
Methyl 2-(aminomethyl)nicotinate hydrochloride
説明
“Methyl 2-(aminomethyl)nicotinate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known by other names such as “methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride” and "methyl 2-(aminomethyl)nicotinate HCl" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string:InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1=C(N=CC=C1)CN.Cl . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 202.0509053 g/mol . The topological polar surface area is 65.2 Ų . It has a heavy atom count of 13 . The compound is covalently bonded and consists of 2 units .科学的研究の応用
Overview of Research Findings
Research on Methyl 2-(aminomethyl)nicotinate hydrochloride and related compounds, such as nicotinamide and its derivatives, has focused on their wide range of potential therapeutic applications. While direct studies specifically on this compound are limited, insights can be gleaned from related research on nicotinamide and nicotinic acid derivatives.
Potential Therapeutic Applications
Neuroprotection and Cognitive Enhancement : Nicotinic acid and its derivatives have been explored for their neuroprotective effects and potential to enhance cognitive functions. Studies suggest these compounds could play a role in preventing neurodegenerative disorders and improving cognitive performance, highlighting the importance of nicotinic pathways in brain function (Buccafusco, Beach, & Terry, 2009; Stone, 2019).
Cardiovascular Health : Research on nicotinic acid, closely related to this compound, has demonstrated its effectiveness in managing lipid profiles and reducing cardiovascular disease risk. This includes lowering LDL cholesterol and triglycerides while raising HDL cholesterol, suggesting potential benefits for heart health (Digby, Lee, & Choudhury, 2009).
Anticancer Potential : Derivatives of nicotinic acid have shown promising anticancer properties. Research indicates these compounds may inhibit cancer progression and could be effective in treating various cancers, underscoring the therapeutic potential of nicotinic acid derivatives in oncology (Jain, Utreja, Kaur, & Jain, 2020).
Stress and Extreme Conditions : Medicaments based on nicotinic acid and its derivatives have demonstrated efficacy in protecting against extreme environmental conditions such as hypoxia, hypo- and hyperthermia, and hypokinesia. This suggests their potential in enhancing resilience to environmental stresses and extreme conditions (Yasnetsov & Kaurova, 2022).
Safety and Hazards
作用機序
Target of Action
It’s structurally related to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator to enhance local blood flow at the site of application . It’s plausible that Methyl 2-(aminomethyl)nicotinate hydrochloride may have a similar mode of action.
特性
IUPAC Name |
methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDCBSPMOIYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)





![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)

![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)